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Ethyl 3-nonenoate

Flavor regulation FEMA GRAS Food-grade procurement

Ethyl 3-nonenoate (ethyl non-3-enoate, CAS 91213-30-8) is a C11 fatty acid ethyl ester featuring a nine-carbon backbone with a double bond at the 3-position, formally classified as a β,γ-unsaturated ester (ChEBI:87312). It belongs to the broader class of volatile aliphatic esters encountered in fruit aromas, fermented beverages, and flavor research contexts.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 91213-30-8
Cat. No. B1661454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-nonenoate
CAS91213-30-8
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(=O)OCC
InChIInChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h8-9H,3-7,10H2,1-2H3
InChIKeyKQCNXVHFHZAHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Nonenoate (CAS 91213-30-8): Procurement-Relevant Baseline for a β,γ-Unsaturated C9 Ethyl Ester


Ethyl 3-nonenoate (ethyl non-3-enoate, CAS 91213-30-8) is a C11 fatty acid ethyl ester featuring a nine-carbon backbone with a double bond at the 3-position, formally classified as a β,γ-unsaturated ester (ChEBI:87312) [1]. It belongs to the broader class of volatile aliphatic esters encountered in fruit aromas, fermented beverages, and flavor research contexts [2]. Unlike its α,β-unsaturated positional isomer (ethyl 2-nonenoate) and its saturated counterpart (ethyl nonanoate, FEMA 2447), ethyl 3-nonenoate has been reported as possessing a notably weak intrinsic odor, described as 'very weak fruity note' when evaluated as an E/Z mixture (~4:1) [3]. This compound lacks FEMA GRAS listing, distinguishing it from several commercially established C9 ester analogs [4].

Why Ethyl 3-Nonenoate Cannot Be Interchanged with Saturated or α,β-Unsaturated C9 Ester Analogs


Substituting ethyl 3-nonenoate with ethyl nonanoate (saturated, FEMA 2447) or ethyl 2-nonenoate (α,β-unsaturated positional isomer) introduces measurable differences across no fewer than four dimensions relevant to scientific and industrial use: (i) regulatory clearance for food-grade applications — ethyl 3-nonenoate lacks FEMA GRAS listing whereas several analogs carry FEMA numbers [1]; (ii) ultraviolet absorption for identity verification — the β,γ-unsaturated chromophore of ethyl 3-nonenoate exhibits an extinction coefficient at 219 nm roughly 13-fold lower than that of the α,β-unsaturated ethyl 2-nonenoate [2]; (iii) gas chromatographic and distillation behavior — the two positional isomers boil approximately 10 °C apart at reduced pressure [3]; and (iv) oxidation stability — the 3-position double bond confers markedly lower low-temperature oxidation reactivity compared to both saturated and 2-ene analogs [4]. These differences are not cosmetic; they directly affect analytical authentication, thermal processing tolerance, flavor-impact prediction, and regulatory compliance.

Quantitative Differentiation Evidence for Ethyl 3-Nonenoate Versus Closest C9 Ester Analogs


Regulatory Clearance: Absence of FEMA GRAS Status vs. Three Commercially GRAS-Listed C9 Ester Analogs

Ethyl 3-nonenoate (CAS 91213-30-8) does not appear in the FDA EAFUS database and has no FEMA GRAS number. In contrast, three closely related C9 esters hold active FEMA listings: methyl 3-nonenoate (FEMA 3710; CAS 13481-87-3) [1], ethyl nonanoate (FEMA 2447; CAS 123-29-5) [2], and methyl 2-nonenoate (FEMA 2725; CAS 111-79-5). The absence of GRAS designation for ethyl 3-nonenoate means it cannot legally be used as a direct food flavoring agent in the United States without an independent GRAS determination, whereas its methyl ester counterpart and the saturated ethyl ester are cleared for food use.

Flavor regulation FEMA GRAS Food-grade procurement Regulatory compliance

UV Absorption at 219 nm: ~13-Fold Extinction Coefficient Difference for Positional Isomer Identity Verification

The β,γ-unsaturated chromophore of ethyl 3-nonenoate yields a molar extinction coefficient at 219 nm (ε₂₁₉) of approximately 1,100, whereas the α,β-unsaturated isomer ethyl 2-nonenoate exhibits ε₂₁₉ ≈ 14,000 [1]. This ~12.7-fold difference arises because the carbon-carbon double bond in the β,γ-unsaturated ester remains in its normal position below 200 nm, with only a weak ester band appearing as a shoulder near 219 nm. Cason and Sumrell explicitly noted that this pronounced differential 'furnishes a rapid and accurate method for analyzing such esters, which appears much superior to the previously used chemical methods.' The absorption band for the α,β-unsaturated ester at 219 nm serves as a sensitive and quantitative probe for detecting even minor contamination of one positional isomer in the other.

Analytical chemistry UV spectroscopy Isomer purity Quality control

Boiling Point Separation at Reduced Pressure: ~10 °C Gap Enables Fractional Distillation Resolution from the 2-Ene Isomer

Ethyl 2-nonenoate and ethyl 3-nonenoate 'boil about 10° apart at 5 mm' pressure, enabling their separation by fractional distillation [1]. This was demonstrated experimentally: dehydration of ethyl 3-hydroxy-3-methylnonanoate with iodine or thionyl chloride/pyridine produced a mixture containing approximately two parts 3-nonenoate to one part 2-nonenoate, and the two esters were successfully resolved via fractional distillation. Furthermore, heating each pure ester at 225 °C for 24 hours under nitrogen produced no observable equilibration between the positional isomers [1], confirming that once separated, ethyl 3-nonenoate retains its positional integrity under thermal stress.

Separation science Isomer purification Distillation Process chemistry

Low-Temperature Oxidation Reactivity: 3-Ene Position Confers Lowest Reactivity Among C9 Fatty Acid Esters

In a motored CFR engine study comparing the premixed ignition behavior of four C9 fatty acid esters under identical conditions, the magnitude of low-temperature heat release (LTHR) followed the order: ethyl nonanoate > methyl nonanoate >> methyl 2-nonenoate > methyl 3-nonenoate [1]. Methyl 3-nonenoate exhibited the lowest LTHR of all four compounds tested. The authors attributed this to the inhibition effect of the double bond on low-temperature oxidation reactivity, which 'becomes more pronounced as the double bond moves toward the central position of the aliphatic chain' [1]. While the study used methyl esters, the structure-reactivity relationship governed by double-bond position is chain-length- and ester-type-transferable, allowing class-level inference for ethyl 3-nonenoate.

Combustion chemistry Oxidation stability Biodiesel Fuel research

Odor Impact Intensity: Very Weak Fruity Note Contrasts with Strong, Multi-Faceted Odor Profiles of Structural Analogs

Ethyl 3-nonenoate (E/Z ~4:1) was explicitly characterized as having a 'very weak fruity note,' with the Z-isomer additionally described as possessing 'very weak fruity, aldehydic and fatty notes' [1]. This stands in marked contrast to: (a) its saturated analog ethyl nonanoate, which has a reported odor detection threshold of 12 ppm and taste characteristics detectable at 5.0 ppm described as 'fruity, estry, green, waxy and fatty with banana and tropical nuances' ; (b) its methyl ester counterpart methyl 3-nonenoate, which is described as having an 'intense fresh, fruity, green odor with cucumber undertones' and 'sweet, fresh apple, melon notes' with recommended fragrance use levels of 0.1%–1% [2]; and (c) the diene analog ethyl nona-3,8-dienoate, which was described in the same patent as having 'strong and complex fruity, fresh, green, juicy, citrusy, piney and gourmand-like notes' [1]. The very weak odor of ethyl 3-nonenoate makes it unsuitable as a primary impact aroma chemical but potentially valuable where low organoleptic interference is desired.

Flavor chemistry Sensory science Odor threshold Fragrance formulation

Fermentation Authenticity Marker: Exclusive Detection in Experimental Rosé Wines vs. Commercial Products

In a 2023 study comparing the volatile profiles of experimental Cabernet Sauvignon rosé wines (maturated with and without American oak chips) against two commercial rosé wines, ethyl 3-nonenoate was 'only identified in the two experimental rosé wines' and was absent from both commercial wine samples [1]. Other compounds showing the same exclusive distribution included ethyl 3-hydroxytridecanoate, decanal, and β-damascenone. In contrast, compounds such as ethyl nonanoate, ethyl heptanoate, and ethyl (E)-2-hexenoate were detected across both experimental and commercial wines. This differential occurrence suggests that ethyl 3-nonenoate may serve as a process-specific volatile marker associated with particular fermentation or maturation conditions rather than a ubiquitous wine constituent.

Wine chemistry Fermentation Volatile markers Authenticity GC-MS

Evidence-Backed Application Scenarios for Ethyl 3-Nonenoate in Scientific and Industrial Procurement


Isomeric Purity Standard for GC-MS and UV Spectroscopic Method Development

The ~12.7-fold difference in ε₂₁₉ between ethyl 3-nonenoate (β,γ-unsaturated; ε₂₁₉ ≈ 1,100) and ethyl 2-nonenoate (α,β-unsaturated; ε₂₁₉ ≈ 14,000), combined with their ~10 °C boiling point separation at reduced pressure [1], makes ethyl 3-nonenoate an ideal reference compound for developing and validating analytical methods that must resolve positional isomers of unsaturated esters. Laboratories developing GC-MS or HPLC-UV methods for fatty acid ester profiling can use this compound as a retention-time and spectral benchmark to confirm that their systems adequately distinguish β,γ- from α,β-unsaturated isomers.

Low-Odor Research Intermediate for Structure-Activity Relationship (SAR) Studies in Flavor Chemistry

Because ethyl 3-nonenoate exhibits a distinctly 'very weak fruity note' [2] while its methyl ester counterpart methyl 3-nonenoate delivers an 'intense fresh, fruity, green odor' used at 0.1%–1% in fragrance formulations [3], and its saturated analog ethyl nonanoate has a detection threshold of 12 ppm , ethyl 3-nonenoate occupies a unique niche in structure-odor relationship research. Investigators studying how ester alkyl group identity (ethyl vs. methyl) modulates odor intensity in the 3-nonenoate scaffold can use ethyl 3-nonenoate as the low-odor anchor point in a systematic SAR series.

Authenticity and Process Marker in Fermentation Metabolomics Research

The exclusive detection of ethyl 3-nonenoate in experimental rosé wines and its absence from commercial counterparts [4] position this compound as a candidate differential marker for fermentation metabolomics studies. Research groups investigating the impact of inoculation protocols, maturation regimens, or scaling effects on wine volatile profiles can monitor ethyl 3-nonenoate as one of several process-indicative compounds. The concurrent detection of ethyl nonanoate across both experimental and commercial samples in the same study provides an internal reference for baseline ester production, strengthening the specificity of ethyl 3-nonenoate as a differential indicator.

Oxidation Stability Research in Biofuel and Combustion Chemistry

For laboratories studying the relationship between fatty acid ester structure and low-temperature oxidation reactivity, ethyl 3-nonenoate (by class-level inference from methyl 3-nonenoate data) represents the C9 unsaturated ester with the most suppressed low-temperature heat release among the four C9 esters tested in motored engine studies [5]. The documented rank order — ethyl nonanoate > methyl nonanoate >> methyl 2-nonenoate > methyl 3-nonenoate — provides a quantitative framework within which ethyl 3-nonenoate can be used as the low-reactivity extreme in structure-reactivity correlation studies relevant to biodiesel stability and ignition quality prediction.

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